Cas no 2225100-81-0 (2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide)

2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide is a brominated aromatic compound featuring a cyanoacrylamide functional group. Its structure, incorporating both electron-withdrawing cyano and amide groups, along with dibromo substitution, makes it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or as a precursor in pharmaceutical and agrochemical applications. The dibromo substitution enhances reactivity in cross-coupling reactions, while the α,β-unsaturated system allows for Michael additions or cyclizations. This compound is valued for its stability under standard conditions and its potential to introduce bromine motifs into target molecules, aiding in further functionalization. Suitable for controlled reactions, it is handled under inert conditions to preserve its reactivity.
2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide structure
2225100-81-0 structure
Product name:2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide
CAS No:2225100-81-0
MF:C10H6Br2N2O
MW:329.975440502167
CID:6463614
PubChem ID:137951233

2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • EN300-6718347
    • 2225100-81-0
    • Z3039495012
    • 2-cyano-3-(2,5-dibromophenyl)prop-2-enamide
    • (E)-2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide
    • 2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide
    • Inchi: 1S/C10H6Br2N2O/c11-8-1-2-9(12)6(4-8)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3+
    • InChI Key: WIDFTBAIEYOPDE-XVNBXDOJSA-N
    • SMILES: BrC1C=CC(=CC=1/C=C(\C#N)/C(N)=O)Br

Computed Properties

  • Exact Mass: 329.88264g/mol
  • Monoisotopic Mass: 327.88469g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 66.9Ų

2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6718347-0.05g
2-cyano-3-(2,5-dibromophenyl)prop-2-enamide
2225100-81-0 95.0%
0.05g
$246.0 2025-03-13

Additional information on 2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide

Introduction to 2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide (CAS No. 2225100-81-0)

2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide, with the chemical formula C9H4Br2N2O, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic amide has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound's molecular structure features a cyano group and two bromine atoms substituents on a phenyl ring, which contribute to its distinct reactivity and biological activity.

The CAS number 2225100-81-0 uniquely identifies this chemical entity, ensuring precise classification and communication within the scientific community. This compound has been extensively studied for its role in the development of novel therapeutic agents. Its brominated aromatic core makes it a valuable scaffold for designing molecules with enhanced binding affinity and selectivity towards biological targets.

In recent years, the pharmaceutical industry has seen a surge in the exploration of brominated compounds due to their favorable pharmacokinetic properties. The presence of bromine atoms in 2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide not only enhances its lipophilicity but also allows for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required for achieving high efficacy in drug candidates.

The cyano group attached to the prop-2-enamide moiety introduces a polar region into the molecule, which can be exploited for interactions with polar biological targets. This feature makes the compound particularly interesting for developing inhibitors or modulators of enzymes and receptors involved in critical metabolic pathways. Additionally, the amide bond provides a site for hydrogen bonding, which is crucial for stabilizing protein-ligand interactions.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide with greater accuracy. Molecular docking studies have shown that this compound exhibits potential binding affinity towards various therapeutic targets, including kinases and transcription factors. These findings have spurred interest in synthesizing derivatives of this molecule to optimize its pharmacological profile.

The synthesis of 2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include bromination of a precursor phenyl ring followed by condensation with a cyanoacrylate derivative. The use of advanced catalytic systems has improved the efficiency of these reactions, making them more scalable for industrial applications.

In conclusion, 2-Cyano-3-(2,5-dibromophenyl)prop-2-enamide (CAS No. 2225100-81-0) represents a promising candidate for further exploration in drug discovery. Its unique structural features and potential biological activity make it an attractive scaffold for developing novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in pharmaceutical innovation.

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